![molecular formula C25H20N2OS2 B2569567 2-(benzhydrylthio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 686770-92-3](/img/structure/B2569567.png)
2-(benzhydrylthio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(benzhydrylthio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one, also known as BPTP, is a chemical compound that has been extensively studied for its potential therapeutic applications. BPTP belongs to the class of thieno[3,2-d]pyrimidin-4(3H)-ones and is structurally similar to other thieno[3,2-d]pyrimidines such as raltegravir, an HIV integrase inhibitor.
Scientific Research Applications
Aldose Reductase Inhibitors and Antioxidant Activity
Thienopyrimidine derivatives have been explored for their potential as selective aldose reductase (ALR2) inhibitors, which is significant in managing diabetic complications. These compounds exhibit inhibitory activity in the micromolar/submicromolar range, with certain modifications enhancing their inhibitory potency. Moreover, these derivatives have shown significant antioxidant properties, indicating their potential in managing oxidative stress-related diseases (La Motta et al., 2007).
Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors
Another critical area of application for thienopyrimidine derivatives is their role as dual inhibitors for thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are pivotal in the folate pathway, which is crucial for DNA synthesis and repair. Compounds derived from thienopyrimidine scaffolds have been identified as potent dual inhibitors, showing significant potential as antitumor agents (Gangjee et al., 2008).
HIV-1 Reverse Transcriptase Inhibitors
Research into thienopyrimidine derivatives has also highlighted their potential as inhibitors of HIV-1 reverse transcriptase (RT). Modifications in the thienopyrimidine structure have led to the development of compounds with potent anti-HIV-1 activity, showing promise for therapeutic applications in managing HIV/AIDS (Mai et al., 1999).
Antimalarial Applications
The exploration of thienopyrimidine derivatives extends to antimalarial research, where new scaffold variations have been assessed for their potential against malaria. This research avenue underscores the versatility of thienopyrimidine derivatives in addressing various parasitic infections (Mustière et al., 2021).
Antibacterial and Antifungal Properties
Thienopyrimidine derivatives have been evaluated for their antibacterial and antifungal properties, offering a promising avenue for developing new antimicrobial agents. These studies suggest the potential of thienopyrimidine scaffolds in contributing to the fight against microbial resistance (Lal et al., 2018).
properties
IUPAC Name |
2-benzhydrylsulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2OS2/c28-24-23-21(16-17-29-23)26-25(27(24)20-14-8-3-9-15-20)30-22(18-10-4-1-5-11-18)19-12-6-2-7-13-19/h1-15,22H,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDEQXFIFSKYQCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=CC=C3)SC(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-chloro-3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)
![(Z)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylacrylamide](/img/structure/B2569490.png)
![6-(1,3-Benzodioxol-5-yl)-2-[(4-chlorophenyl)methyl]pyridazin-3-one](/img/structure/B2569492.png)

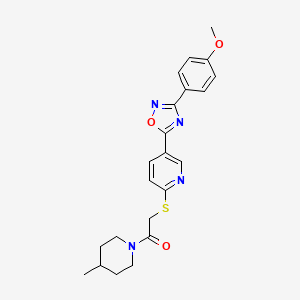
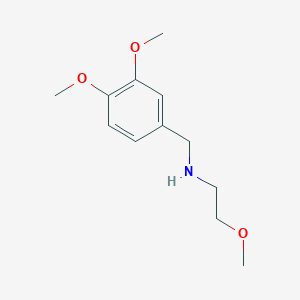
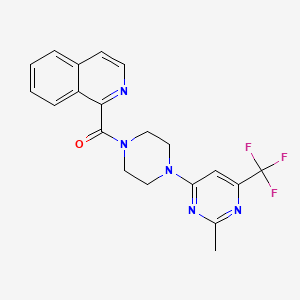
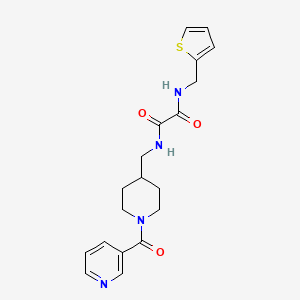
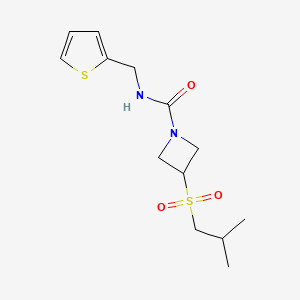
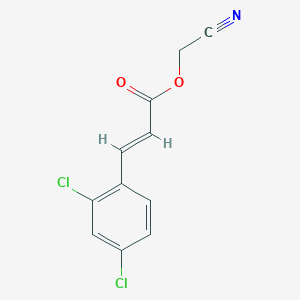
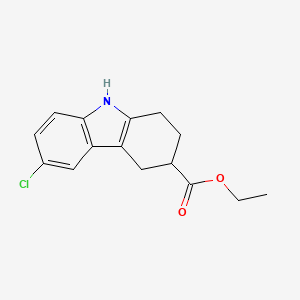
![4-{4-[(3-Methylphenoxy)acetyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B2569503.png)
![(2-(ethylthio)phenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2569504.png)
![2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2569507.png)